molecular formula C17H28O2 B1679842 Nonoxinol CAS No. 26027-38-3

Nonoxinol

Cat. No.: B1679842
CAS No.: 26027-38-3
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Description

Nonoxinol, commonly known as Nonoxynol-9, is an organic compound that belongs to the family of nonionic surfactants. It is widely used as a spermicide in various contraceptive products, including creams, gels, foams, and lubricants. This compound-9 is known for its ability to immobilize and kill sperm, making it an effective contraceptive agent .

Mechanism of Action

Target of Action

Nonoxinol primarily targets sperm cells . It acts as a surfactant, interacting with the lipids in the membranes of the acrosome and the midpiece of the sperm . The acrosome and midpiece are crucial components of the sperm cell, responsible for fertilization and energy production, respectively.

Mode of Action

This compound’s mode of action involves the disruption of sperm cell membranes . It interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction leads to the lysis of the sperm membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach . This results in the immobilization and death of the sperm cells .

Biochemical Pathways

This compound affects the biochemical pathways related to sperm mobility and viability . By lysing the sperm membranes, it disrupts the normal functioning of the sperm cells, preventing them from reaching and fertilizing the egg .

Pharmacokinetics

As a topically applied compound, it is generally considered to have minimal systemic absorption .

Result of Action

The primary result of this compound’s action is the immobilization and death of sperm cells . By disrupting the sperm cell membranes, it prevents the sperm from reaching and fertilizing the egg, thereby acting as an effective contraceptive .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as lubricants or other medications, could potentially affect its action . Furthermore, the pH of the environment, particularly in the vagina, can also impact its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonoxinol-9 is synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide under controlled conditions. The degree of ethoxylation determines the specific type of this compound produced. For this compound-9, nine ethylene oxide units are added to nonylphenol .

Industrial Production Methods: In industrial settings, the production of this compound-9 involves the use of specialized reactors where nonylphenol and ethylene oxide are combined under high pressure and temperature. The reaction is catalyzed by alkaline catalysts such as sodium hydroxide. The resulting product is then purified and formulated into various contraceptive products .

Chemical Reactions Analysis

Types of Reactions: Nonoxinol-9 primarily undergoes reactions typical of surfactants, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Scientific Research Applications

Nonoxinol-9 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nonoxinol-9 is part of a broader family of nonionic surfactants known as nonoxynols. Similar compounds include:

    This compound-10: Similar in structure but with ten ethylene oxide units.

    This compound-12: Contains twelve ethylene oxide units and is used in industrial processes.

    This compound-14: Used as a wetting agent in agricultural products.

    This compound-15: Employed as a preservative in cosmetics.

Uniqueness: this compound-9 is unique due to its widespread use as a spermicide and its effectiveness in immobilizing and killing sperm. Its specific ethoxylation degree (nine ethylene oxide units) makes it particularly suitable for use in contraceptive products .

Properties

IUPAC Name

2-(4-nonylphenoxy)ethanol
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InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
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InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO
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Molecular Formula

C17H28O2
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Related CAS

26027-38-3
Record name Polyethylene glycol mono(4-nonylphenyl) ether
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DSSTOX Substance ID

DTXSID4058601
Record name 4-nonylphenol ethoxylate
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Molecular Weight

264.4 g/mol
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Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name ETHOXYLATED PENTADECANOL
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name Nonoxynol
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Boiling Point

Very high (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Flash Point

470 °F (USCG, 1999)
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Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water
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Density

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)
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Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

CAS No.

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3
Record name ETHOXYLATED PENTADECANOL
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Record name 4-Nonylphenol monoethoxylate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name 4-nonylphenol ethoxylate
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Record name 2-(p-Nonylphenoxy)ethanol
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Melting Point

59 °F (USCG, 1999)
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Synthesis routes and methods I

Procedure details

TRITON X-102 (an octylphenoxy polyethoxy ethanol, HLB 14.6, available commercially from Union Carbide) in 9:1 water-emulsifier ratio did not invert the emulsion; TRITON N-101 (an nonylphenoxy polyethoxy ethanol, HLB 13.4, Union Carbide) gave similar results; TRITON X-405 (HLB 17.9) and TRITON X-305 (HLB 17.3) gave separation into two layers. Optical microscopy showed there was no flocculation with TRITON X-102 OR TRITON N-101, slight flocculation with TRITON X-405, and much more flocculation with the TRITON X-305.
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Synthesis routes and methods II

Procedure details

In a stainless steel reactor having an inner volume of 1,000 ml and provided with a thermometer, a pressure gauge, and a stirrer, 200 g of nonylphenol (molecular weight 221), 0.6 g of sodium hydroxide as a catalyst, and 400 g of ethylene oxide were heated at 150° C. under pressure of 6.0 kg/cm2G of reaction. The resultant averagely 10-mole ethylene oxide adduct of nonylphenol and 2.7 g of an aqueous 50 wt% lactic acid solution added thereto were thoroughly stirred. The nonylphenol ethoxylate obtained as the result was tested for the effect of aging. The results are shown in Table 27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nonoxinol
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Nonoxinol
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Nonoxinol
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Nonoxinol
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Nonoxinol
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Nonoxinol
Customer
Q & A

Q1: What is the primary mechanism of action of nonoxinol-9?

A1: this compound-9 acts as a surfactant, disrupting the cell membrane of sperm cells. This leads to the immobilization and death of sperm, providing its contraceptive effect. [, , ]

Q2: How does this compound-9 interact with cell membranes?

A2: As a surfactant, this compound-9 inserts itself into the lipid bilayer of cell membranes. This disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis. [, , ]

Q3: Does this compound-9 affect human cells in the same way as sperm cells?

A3: While this compound-9 primarily targets sperm cells, it can also affect human cells, particularly those lining the vaginal mucosa. This can lead to irritation and inflammation, potentially increasing the risk of sexually transmitted infections. [, , , ]

Q4: Is this compound-9 effective against viruses like HIV?

A4: While early in vitro studies showed promising results for this compound-9 in inactivating HIV, later clinical trials did not confirm this protective effect. In fact, some studies suggest that this compound-9 use may actually increase the risk of HIV transmission due to its potential to cause vaginal irritation. [, , , , ]

Q5: What is the molecular formula and weight of this compound-9?

A5: this compound-9 is a mixture of polyethylene glycol ethers of nonylphenol with an average of 9 ethylene oxide units per molecule. Its exact composition can vary depending on the manufacturing process. Therefore, a specific molecular formula and weight are not applicable. []

Q6: Can this compound-9 be used in combination with other antimicrobial agents?

A6: Yes, this compound-9 is often combined with other antimicrobial agents like povidone-iodine to enhance its activity. [, , ]

Q7: Does this compound-9 affect the recovery of DNA from vaginal swabs?

A7: Studies have shown that the presence of this compound-9 does not negatively impact the recovery of high molecular weight DNA from vaginal swabs, making it compatible with forensic DNA analysis techniques. [, ]

Q8: Can this compound-9 be used with Bacillus thuringiensis in pest control?

A8: Research indicates that this compound-9 can enhance the efficacy of Bacillus thuringiensis against certain insect pests, suggesting a potential application in agricultural pest control. []

Q9: How does the formulation of this compound-9 affect its stability and efficacy?

A9: The stability and efficacy of this compound-9 can be influenced by factors such as pH, temperature, and the presence of other excipients in the formulation. [, , , ]

Q10: Are there any specific formulation strategies to improve the stability or bioavailability of this compound-9?

A10: Research into different formulations, including gels, creams, films, and bioinvasive suppositories, aims to improve the stability, delivery, and efficacy of this compound-9. [, , ]

Q11: Is there evidence of resistance development to this compound-9?

A11: Studies on Lactobacillus species, which are part of the healthy vaginal microbiota, have shown that some strains exhibit resistance to the inhibitory effect of this compound-9. This raises concerns about the potential impact of this compound-9 use on the vaginal microbiome and its protective effects. [, , ]

Q12: What are the potential toxicological effects of this compound-9?

A12: this compound-9 use has been linked to vaginal irritation, inflammation, and ulceration. This damage to the mucosal barrier can potentially increase susceptibility to sexually transmitted infections, including HIV. [, , , ]

Q13: What analytical techniques are used to quantify this compound-9?

A13: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed to determine the concentration of this compound-9 in various formulations. [, , ]

Q14: Does this compound-9 have any negative environmental impacts?

A14: this compound-9 has been identified as a potential endocrine disruptor, raising concerns about its impact on aquatic ecosystems and wildlife. []

Q15: Are there any strategies to mitigate the potential environmental impact of this compound-9?

A15: Research into biodegradable alternatives and effective waste management strategies is crucial to minimize the environmental impact of this compound-9. []

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